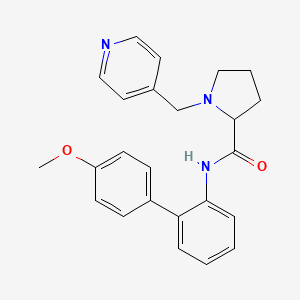![molecular formula C26H24N2O7 B6103192 4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid](/img/structure/B6103192.png)
4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as 'DPBA-PPA' and is a derivative of phthalic acid.
Wissenschaftliche Forschungsanwendungen
DPBA-PPA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. DPBA-PPA has also been studied for its ability to inhibit the activity of certain enzymes that are involved in the development of cancer.
Wirkmechanismus
The mechanism of action of DPBA-PPA is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes that are involved in the development of cancer. It has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
DPBA-PPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer. DPBA-PPA has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPBA-PPA is that it has been extensively studied for its potential therapeutic properties. This means that there is a significant amount of scientific research available on this compound. However, one of the limitations of DPBA-PPA is that its mechanism of action is not fully understood. This makes it difficult to develop targeted therapies that can effectively treat specific types of cancer.
Zukünftige Richtungen
There are several future directions for research on DPBA-PPA. One area of research is to fully understand the mechanism of action of this compound. This will help to develop targeted therapies that can effectively treat specific types of cancer. Another area of research is to explore the potential of DPBA-PPA as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, DPBA-PPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPBA-PPA have been discussed in this paper. Further research is needed to fully understand the potential of DPBA-PPA as a therapeutic agent.
Synthesemethoden
The synthesis of DPBA-PPA involves a multi-step process that includes the reaction of phthalic anhydride with 4-aminophenol to form 4-hydroxyphthalic acid. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-[3-(4-aminobenzoylamino)phenoxy]phthalic acid. Finally, this compound is reacted with 2,2-dimethylpropanoyl chloride to form DPBA-PPA.
Eigenschaften
IUPAC Name |
4-[3-[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]phenoxy]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7/c1-26(2,3)25(34)28-16-9-7-15(8-10-16)22(29)27-17-5-4-6-18(13-17)35-19-11-12-20(23(30)31)21(14-19)24(32)33/h4-14H,1-3H3,(H,27,29)(H,28,34)(H,30,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJPFVORKYBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6103110.png)
![1'-(2-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6103117.png)
![{3-(3-chlorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinyl}methanol](/img/structure/B6103122.png)
![3-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6103133.png)
![N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6103146.png)
![N-{2-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B6103148.png)

![7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103166.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B6103173.png)
![1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6103199.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6103203.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6103208.png)
![6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B6103215.png)
![N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6103224.png)